Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. The trifluoroethyl group attached to the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of enzymatic activity or modulation of receptor function. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-pyrazole-4-carboxylate: Lacks the trifluoroethyl group, resulting in lower chemical stability and biological activity.
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trifluoroethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2/c1-15-6(14)4-2-13(12-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUJBTOPMVPHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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